molecular formula C37H38N2O7 B10838762 (S,S)-oxandrine hydrochloride

(S,S)-oxandrine hydrochloride

Cat. No.: B10838762
M. Wt: 622.7 g/mol
InChI Key: XCZPVAXCZZECDL-FOPBOCKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-oxandrine hydrochloride is a chemical compound supplied for laboratory and research applications. As a reliable supplier for the scientific community, we provide this product as a high-purity reference standard to support essential non-clinical, non-veterinary research and development. Researchers are responsible for ensuring all compound handling and usage complies with their institution's safety protocols and local regulations. This product is strictly labeled "For Research Use Only" and is not intended for any other purposes. Key specifications, detailed analytical data, and handling information are provided with the product to support your experimental work. For specific properties and applications, please consult the available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H38N2O7

Molecular Weight

622.7 g/mol

IUPAC Name

(1S,14S)-6,21-dihydroxy-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-2-one

InChI

InChI=1S/C37H38N2O7/c1-38-12-11-22-18-32(45-5)36(42)37-33(22)27(38)15-20-6-9-29(43-3)26(14-20)25-16-23(7-8-28(25)40)35(41)34-24-19-31(46-37)30(44-4)17-21(24)10-13-39(34)2/h6-9,14,16-19,27,34,40,42H,10-13,15H2,1-5H3/t27-,34-/m0/s1

InChI Key

XCZPVAXCZZECDL-FOPBOCKXSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)C6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC

Origin of Product

United States

Contextualization Within Stereochemically Defined Chemical Entities

The concept of stereoisomerism is critical in pharmaceutical sciences, as different spatial arrangements of the same molecule can lead to vastly different biological activities. A classic example is the thalidomide (B1683933) tragedy, where one enantiomer was effective against morning sickness while the other was teratogenic. This underscores the importance of studying individual stereoisomers of a drug.

For a compound like oxandrolone (B1677835), each of its chiral centers could theoretically exist in an (R) or (S) configuration, leading to a large number of possible stereoisomers. The designation "(S,S)-oxandrine hydrochloride" suggests a specific stereoisomer, but research explicitly detailing the synthesis, isolation, and characterization of this particular isomer is not available in the searched scientific literature. General methods for the stereoselective synthesis and chiral separation of steroids exist, often employing techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases or stereospecific chemical reactions. google.comgoogle.comnih.gov However, the application of these methods to produce or isolate "this compound" is not documented.

Synthetic Pathways and Enantioselective Methodologies for S,s Oxandrine Hydrochloride

Strategies for Asymmetric Synthesis of Chiral Precursors

The construction of a complex chiral molecule like (S,S)-oxandrine hydrochloride invariably begins with the synthesis of enantiomerically pure precursors. Asymmetric synthesis provides several powerful strategies to achieve this, primarily through the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnih.gov

One of the most reliable methods involves the use of Evans' oxazolidinone auxiliaries. rsc.org These auxiliaries can be acylated and then subjected to stereoselective enolate alkylation. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus creating a new stereocenter with high predictability. rsc.orgnih.gov After the desired transformation, the auxiliary can be cleaved hydrolytically and recovered for reuse. nih.gov

Another widely used class of chiral auxiliaries is derived from pseudoephedrine. When reacted with a carboxylic acid derivative, pseudoephedrine forms a chiral amide. Deprotonation of the α-carbon creates a conformationally rigid chelated enolate, where the phenyl group directs the subsequent alkylation to occur with high diastereoselectivity. wikipedia.org

The choice of a specific chiral auxiliary and reaction conditions is crucial and is often determined by the desired stereochemical outcome and the nature of the substrates.

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryKey FeaturesTypical ApplicationsReference
Evans' Oxazolidinones High diastereoselectivity in alkylation, aldol (B89426), and acylation reactions. Recoverable and reusable.Synthesis of chiral carboxylic acids, amino acids, and polyketides. rsc.orgnih.gov
Pseudoephedrine Amides Forms a rigid chelated enolate, providing excellent stereocontrol in alkylation.Asymmetric synthesis of α-substituted chiral carbonyl compounds. wikipedia.org
Camphorsultams Highly crystalline derivatives, facilitating purification by recrystallization. Strong directing group for various reactions.Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. nih.gov
SAMP/RAMP Hydrazones Based on (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine. Enables asymmetric α-alkylation of ketones and aldehydes.Synthesis of chiral ketones and aldehydes. nih.gov

These strategies allow for the reliable synthesis of a variety of chiral building blocks that can then be elaborated into the final target molecule, this compound.

Enantioselective Synthesis of this compound

With chiral precursors in hand, the subsequent steps focus on the construction of the core structure of this compound while maintaining and controlling the stereochemistry. This often involves stereoselective reactions, such as reductions or ring closures, where the chirality of the starting material dictates the stereochemical outcome of the product.

For a molecule with a steroid-like core, stereoselective reductions of ketone functionalities are often critical steps. The reduction of a prochiral ketone can yield two diastereomeric alcohols. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For instance, the use of bulky hydride reagents can lead to preferential attack from the less sterically hindered face of the ketone. In the context of steroid synthesis, catalytic hydrogenation in the presence of specific catalysts and additives, such as ionic liquids derived from natural chiral molecules, has been shown to achieve high stereoselectivity in the reduction of double bonds, leading to the desired ring conformations. nih.gov

The synthesis of heterocyclic portions of the molecule, such as an oxazine (B8389632) ring, can also be performed stereoselectively. For example, the reaction of a chiral amino alcohol precursor with a suitable carbonyl compound can proceed via a cyclization reaction where the existing stereocenters on the amino alcohol direct the formation of the new stereocenters in the heterocyclic ring. nih.gov

Isolation and Purification Techniques for Stereoisomers

Even with highly stereoselective synthetic methods, the final product may contain small amounts of undesired stereoisomers. Therefore, the isolation and purification of the target (S,S) stereoisomer is a critical final step. Chiral resolution is the process of separating a racemic or diastereomeric mixture into its individual enantiomers or diastereomers. nih.gov

One of the most common methods for resolving enantiomers is the formation of diastereomeric salts. If the target molecule contains a basic functional group, such as an amine, it can be reacted with a chiral acid resolving agent, like tartaric acid or (1S)-(+)-camphor-10-sulfonic acid. nih.govsigmaaldrich.com This reaction produces a pair of diastereomeric salts which often have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the enantiomerically pure target compound.

Chromatographic techniques are also powerful tools for the separation of stereoisomers. Chiral column chromatography, a form of high-performance liquid chromatography (HPLC), utilizes a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

Table 2: Techniques for the Isolation and Purification of Stereoisomers

TechniquePrincipleAdvantagesCommon Applications
Fractional Crystallization of Diastereomeric Salts Formation of diastereomeric salts with a chiral resolving agent, leading to different solubilities that allow for separation by crystallization.Scalable, cost-effective for large quantities.Resolution of racemic amines, carboxylic acids, and alcohols.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.High resolution, applicable to a wide range of compounds, analytical and preparative scales.Purity analysis and purification of enantiomers.
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their different mobilities in the presence of a chiral selector in the buffer.High efficiency, small sample requirement.Analysis of chiral drugs and metabolites.

The selection of the most appropriate purification technique depends on the scale of the synthesis, the chemical nature of the compound, and the required level of enantiomeric purity.

Structural Characterization and Enantiomeric Purity Assessment

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the relative and absolute stereochemistry of complex molecules like (S,S)-oxandrine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one- and two-dimensional nuclear Overhauser enhancement (nOe) experiments, is a powerful tool for determining stereochemical configurations in the absence of single crystals suitable for X-ray analysis. mdpi.com The nOe effect allows for the identification of protons that are in close spatial proximity (typically within 5 Å), which can help to deduce the relative orientation of different parts of a molecule. mdpi.com For complex, rigid structures such as the tetrahydroisoquinoline core of oxandrine, irradiation of specific protons can lead to an enhancement of signals for nearby protons, confirming a specific diastereomeric structure. mdpi.comresearchgate.net

In some classes of organic molecules, UV-Vis spectroscopy can also offer clues for stereochemical assignment. researchgate.net Differences in the conjugation of chromophores between E/Z isomers or other stereoisomers can lead to distinct, measurable shifts in absorption maxima (hypsochromic or bathochromic shifts). researchgate.net While less definitive than NMR or X-ray crystallography, it can serve as a convenient and reliable supplementary method. researchgate.net

Chromatographic Techniques for Enantiomeric Purity Analysis (e.g., Chiral HPLC, GC)

Ensuring the enantiomeric purity of a chiral compound is critical. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the foremost technique for separating and quantifying enantiomers due to its efficiency, selectivity, and the wide availability of chiral stationary phases (CSPs). mdpi.com The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. scas.co.jp

For compounds like this compound, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective. epa.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, along with additives, is crucial for achieving optimal resolution. epa.gov Factors such as column temperature and flow rate are also optimized to enhance peak shape and separation. epa.gov HPLC can be coupled with mass spectrometry (HPLC-MS/MS) for highly sensitive and selective quantitation of enantiomers and their metabolites in biological matrices. mdpi.com

Table 1: Representative Chiral HPLC Method Parameters for Analysis of Chiral Amine Hydrochlorides
ParameterTypical ConditionReference
ColumnChiralpak AD-H (amylose derivative) or Chiralcel OJ-H (cellulose derivative) epa.gov
Mobile PhaseHexane:Isopropanol:Methanol (e.g., 65:15:20, v/v/v) epa.gov
Flow Rate1.0 mL/min epa.gov
Temperature35 °C epa.gov
DetectionUV at 220-254 nm researchgate.net
LOD/LOQCan achieve ng/mL levels (e.g., LOD 150 ng/mL, LOQ 500 ng/mL) epa.gov

Gas Chromatography (GC)

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. researchgate.net Due to the low volatility and polar nature of compounds like this compound, derivatization is typically required prior to analysis. researchgate.netnih.gov This process converts the analyte into a more volatile and thermally stable derivative, for example, through silylation. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column before being detected. The mass spectrometer provides both quantification and structural information, making GC-MS a highly sensitive and specific method. nih.gov

Table 2: General Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
ParameterTypical SettingReference
Derivatization AgentSilylation reagents (e.g., bis(trimethylsilyl)trifluoroacetamide) researchgate.net
InjectorSplitless mode, 285 °C nih.gov
ColumnCapillary column (e.g., phenyl-methyl-polysiloxane) mdpi.com
Carrier GasHelium
DetectorMass Spectrometer (MS) in Scan Mode nih.gov
Ion Source Temp.230 °C nih.gov

Determination of Absolute Configuration

The definitive assignment of the absolute configuration (R/S) at each chiral center is most reliably achieved using single-crystal X-ray crystallography. researchgate.net This technique maps the electron density of a crystalline solid, allowing for the precise determination of the spatial arrangement of every atom in the molecule. researchgate.net For chiral molecules, anomalous dispersion effects can be used to determine the absolute structure, often reported with a Flack parameter to indicate confidence in the assignment. researchgate.net The absolute configurations of benzyltetrahydroisoquinoline alkaloids, the class to which oxandrine belongs, have been unambiguously determined using this method. researchgate.net

When suitable single crystals cannot be grown, a combination of other methods may be used. This can include the chemical correlation of the compound to another molecule of known absolute configuration or the use of advanced NMR techniques like nOe, as described previously. mdpi.comnih.gov

Molecular Pharmacology of S,s Oxandrine Hydrochloride

Structure Activity Relationship Sar Studies for S,s Oxandrine Hydrochloride and Analogues

Correlating Stereochemistry with Receptor Binding and Functional Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor governing the biological activity of bisbenzylisoquinoline alkaloids. The presence of multiple chiral centers in these molecules, such as the C-1 and C-1' positions, gives rise to various stereoisomers, each potentially having a unique pharmacological profile. The differential activity between isomers highlights the stereospecific nature of their interactions with biological targets. fiveable.me

Research into the effects of bisbenzylisoquinoline alkaloids on P-glycoprotein (P-gp), a key protein in multidrug resistance, reveals a strong dependence on stereochemistry. nih.gov A comparative study of several alkaloids demonstrated that the specific 3D configuration of the molecule is a determinant of its P-gp inhibitory activity. nih.govresearchgate.net For instance, tetrandrine (B1684364), which possesses an (S,S) configuration, shows a different level of activity compared to its stereoisomers, indicating that the spatial orientation of the benzyl (B1604629) groups is crucial for effective binding to the receptor. nih.gov These findings suggest that the stereo-configuration of bisbenzylisoquinoline 3D structures is a determining factor in their inhibitory activities. nih.govresearchgate.net

Further evidence comes from studies on the antiadipogenic effects of these alkaloids. An analysis of various bisbenzylisoquinoline alkaloids isolated from the embryo of Nelumbo nucifera seeds found that compounds with a 1R,1′S configuration exhibited a notable enhancement in activity related to the suppression of lipid accumulation. nih.gov This demonstrates that even subtle changes in the orientation at a single chiral center can significantly modulate functional activity.

The table below summarizes the influence of stereochemistry on the P-glycoprotein inhibitory function for a selection of bisbenzylisoquinoline alkaloids, illustrating the principle of stereospecificity in this class.

CompoundStereoconfigurationRelative P-glycoprotein Inhibitory Effect
Tetrandrine1S, 1'SStrongest
Fangchinoline1R, 1'SStrong
Isotetrandrine1R, 1'RModerate
Berbamine1S, 1'RModerate
Dauricine (B190908)(Not specified as macrocyclic)Weak / Inactive

Data synthesized from findings on the structure-activity relationship of bisbenzylisoquinoline alkaloids. nih.govresearchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. fiveable.me For the bisbenzylisoquinoline alkaloid class, SAR studies have identified several crucial structural components that constitute the core pharmacophore for activities such as P-glycoprotein inhibition.

The fundamental pharmacophoric structure appears to be the macrocyclic ring formed by two benzylisoquinoline units linked by a pair of diaryl ether bridges. nih.gov Studies comparing macrocyclic compounds like tetrandrine and cepharanthine (B1668398) with non-macrocyclic or single-unit alkaloids like dauricine and armepavine (B1667600) have shown that the constrained, 18-membered ring system is indispensable for maintaining significant P-gp inhibitory activity. nih.govresearchgate.net This suggests that the rigid, pre-organized conformation conferred by the dual ether linkages is essential for optimal presentation of interaction points to the receptor.

Key pharmacophoric features for this class can be summarized as:

Two Benzylisoquinoline Scaffolds: The presence of both units is considered essential.

Two Diaryl Ether Linkages: These bridges create the characteristic macrocyclic structure and are critical for potent activity at certain targets. nih.gov

Defined Stereochemistry at Chiral Centers: As discussed previously, the specific spatial arrangement at positions C-1 and C-1' is a key feature that modulates affinity and efficacy. nih.gov

Nature and Position of Substituents: The pattern of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the aromatic rings can influence activity, though the core macrocycle appears to be the primary determinant for P-gp inhibition. nih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of complex molecules like (S,S)-oxandrine hydrochloride and its analogues at a molecular level.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method has been successfully applied to various bisbenzylisoquinoline alkaloids to elucidate their binding mechanisms with different protein targets. For example, docking studies have been performed to understand the interaction of:

Oxyacanthine and Tetrandrine with Urease: These studies helped to verify the antiurease activity of these alkaloids and explain their possible mode of action at the molecular level. nih.govresearchgate.netsemanticscholar.org

Neoliensinine with Rho-kinase 1 (ROCK1): Docking, combined with molecular dynamics simulations, identified neoliensinine as a potent inhibitor, revealing its binding conformation and key interactions within the active site. tandfonline.com

Chondrofolinol with various inflammatory and protozoal targets: Docking simulations showed favorable binding scores for this alkaloid with targets like ERAP2, MMP-1, and several Leishmania major proteins, supporting its observed biological activities. nih.gov

These studies collectively demonstrate that the bisbenzylisoquinoline scaffold can fit into diverse binding pockets, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that underpin its wide range of pharmacological effects.

Alkaloid StudiedProtein TargetKey Finding from Docking Study
OxyacanthineJack-bean UreaseVerified antiurease nature and possible mode of action. nih.gov
TetrandrineJack-bean UreaseExplained potential binding interactions for urease inhibition. nih.gov
NeoliensinineRho-kinase 1 (ROCK1)Identified as a potent inhibitor with high binding affinity. tandfonline.com
ChondrofolinolERAP2, MMP-1, Leishmania NMTShowed excellent docking scores, correlating with biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.orgwikipedia.org While a specific QSAR model for this compound has not been reported, the principles are highly applicable to this class. A QSAR study would involve synthesizing a library of (S,S)-oxandrine analogues with variations in substituents, linker lengths, or stereochemistry.

The biological activity of these analogues would be measured, and computational descriptors (representing electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods would then be used to build an equation correlating the descriptors with activity. creative-biostructure.com Given the established importance of the 3D structure for bisbenzylisoquinoline alkaloids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) would be particularly insightful. nih.gov Such models could predict the activity of novel, unsynthesized compounds and provide a deeper understanding of the structural features that enhance or diminish receptor binding and functional activity. creative-biostructure.com

Preclinical Investigations of S,s Oxandrine Hydrochloride in Non Human Systems

In Vitro Cellular and Tissue-Level Pharmacological Effects

No studies reporting the in vitro cellular and tissue-level pharmacological effects specifically of (S,S)-oxandrine hydrochloride were identified. Research on oxandrolone (B1677835), the racemic mixture, has been conducted in various cell and tissue models, but the distinct effects of the (S,S) enantiomer have not been delineated in the available literature.

Evaluation in Relevant Non-Human Animal Models (excluding human clinical data)

No preclinical studies using relevant non-human animal models to evaluate the efficacy or pharmacological effects of solely the this compound isomer could be identified. Animal studies that have been conducted have utilized oxandrolone without specifying the stereoisomeric composition.

Advanced Analytical Methodologies for S,s Oxandrine Hydrochloride Research

High-Resolution Mass Spectrometry Applications (e.g., UHPLC-MS/MS, GC-MS/MS, HPLC-HRMS)

High-resolution mass spectrometry (HRMS) coupled with chromatographic separation is the cornerstone for the analysis of (S,S)-oxandrine hydrochloride. These hybrid techniques provide the high selectivity, sensitivity, and specificity required for detecting the compound at very low concentrations in biological samples.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is a powerful tool for the quantification of oxandrolone (B1677835) and its metabolites. Researchers have developed and validated highly sensitive and rapid online solid-phase extraction (SPE) UHPLC-MS/MS methods. mdpi.comnih.gov These methods are capable of determining oxandrolone and its primary metabolite, 17-epi-oxandrolone, in matrices like human urine. mdpi.comnih.gov For structural identification, a high-resolution mass spectrometer such as a Synapt-G2Si may be used, while a tandem quadrupole mass spectrometer (like the XEVO TQD) is often employed for sensitive quantification. nih.gov The validation of these methods has demonstrated excellent accuracy, with values ranging from 93.4% to 109.5%, and high precision, with intra- and inter-day variations below 11.0%. mdpi.com The sensitivity of these methods is notable, achieving a limit of quantification (LOQ) as low as 81.63 pg·mL⁻¹ in human urine. mdpi.comnih.gov Chromatographic separation is typically achieved using columns such as the Acquity HSS T3 C18. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another key technique used for the identification of oxandrolone and its metabolites. mdpi.com It offers high structural elucidating power, particularly for analyzing non-hydrolyzed sulfated steroids. researchgate.net GC-based methods often require a derivatization step, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase the volatility of the steroid molecules for gas-phase analysis. mdpi.com While effective, GC-MS analysis can require more extensive and time-consuming sample preparation compared to LC-MS methods. mdpi.com However, it remains a reference method for comprehensive steroid profiling due to its ability to separate complex isomeric compounds. nih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS): HPLC coupled with HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, is used for screening and identifying oxandrolone and its metabolites with high mass accuracy. mdpi.com This technique was successfully used to identify oxandrolone in urine samples up to two weeks after administration, demonstrating its utility for long-term detection. mdpi.comresearchgate.net Furthermore, HPLC-HRMS has been integrated into forensic procedures to analyze products suspected of containing oxandrolone, providing complementary data to other analytical methods. researchgate.net

Table 1: Applications of High-Resolution Mass Spectrometry in Oxandrolone Analysis
TechniqueMatrixKey Findings/ParametersReference
SPE-UHPLC-MS/MSHuman UrineValidated method with LOQ of 81.63 pg·mL⁻¹; Accuracy: 93.4-109.5%; Precision: <11.0%. Used for quantifying oxandrolone and 17-epi-oxandrolone. mdpi.comnih.gov
GC-MS/MSUrineUsed for identification of oxandrolone and its metabolites. Offers high structural elucidation power. mdpi.comresearchgate.net
HPLC-HRMS (Orbitrap)UrineEnabled detection of oxandrolone up to 14 days post-administration. mdpi.comresearchgate.net
LC-MS/MSHuman PlasmaFirst validated method for quantification in human plasma. Used SRM mode (m/z 307 → 271). nih.gov

Isotopic Labeling for Metabolic and Mechanistic Studies

Stable isotope labeling is a sophisticated research method used to trace the metabolic fate of compounds and elucidate their mechanisms of action in vivo. nih.govnih.gov This approach involves introducing a "heavy" isotope (e.g., ¹³C, ¹⁵N, ²H) into the drug molecule, which can then be tracked as it is processed by the body using mass spectrometry. nih.gov

In the context of oxandrolone research, stable isotope tracers have been employed to investigate its anabolic effects on skeletal muscle protein synthesis. physiology.orgphysiology.org In one such study, researchers used stable isotopic data from blood and muscle samples to create a three-compartment model to calculate protein synthesis and breakdown rates after oxandrolone administration. physiology.orgphysiology.org The isotopic enrichment of specific amino acids, such as phenylalanine, was determined using GC-MS after derivatization to their tert-butyldimethylsilyl (t-BDMS) forms. physiology.org This research demonstrated that oxandrolone administration significantly increased the fractional synthetic rate of skeletal muscle protein without altering the fractional breakdown rate. physiology.orgphysiology.org This type of study provides direct mechanistic insight into how the compound exerts its effects at a molecular level.

Table 2: Isotopic Labeling Study of Oxandrolone's Effect on Protein Metabolism
Study FocusIsotopic ApproachAnalytical TechniqueKey Mechanistic FindingReference
Effect of oxandrolone on skeletal muscle anabolismPrimed-continuous infusion of stable isotope-labeled amino acids (phenylalanine).Gas Chromatography-Mass Spectrometry (GC-MS) to measure isotopic enrichment in blood and muscle.Oxandrolone increases model-derived muscle protein synthesis and the fractional synthetic rate of muscle protein with no change in protein breakdown. physiology.orgphysiology.org

Bioanalytical Method Development and Validation for Preclinical Biological Matrices

The development and validation of bioanalytical methods are critical steps in drug research, ensuring that data from preclinical studies are accurate, reliable, and reproducible. quotientsciences.com This process involves creating a detailed procedure for the quantification of a drug and its metabolites in a given biological matrix, such as plasma, urine, or tissue extracts. quotientsciences.comnih.gov

For oxandrolone, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been specifically developed and validated for its quantification in human plasma, following FDA Bioanalytical Guidelines. nih.gov The validation process for such a method confirms its performance characteristics, including:

Linearity: The ability to provide results that are directly proportional to the concentration of the analyte in samples.

Accuracy: The closeness of the determined value to the nominal or known true value.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

In the validated plasma assay for oxandrolone, sample preparation involved a liquid-liquid extraction with n-butyl chloride, using methyltestosterone (B1676486) as an internal standard. nih.gov The analysis was performed in selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition (m/z 307 → 271 for oxandrolone). nih.gov Similarly, methods for urine analysis have been fully validated and applied to monitor the renal elimination of oxandrolone over time. mdpi.comnih.gov The development of such robust and validated methods is a prerequisite for conducting formal preclinical pharmacokinetic and toxicological studies. quotientsciences.comnih.gov

Table 3: Validation Parameters for Bioanalytical Methods for Oxandrolone
MatrixMethodExtractionKey Validation ResultsReference
Human PlasmaLC-MS/MSLiquid-Liquid Extraction (n-butyl chloride)Validated according to 2001 FDA Bioanalytical Guidelines. nih.gov
Human UrineSPE-UHPLC-MS/MSOnline Solid-Phase ExtractionLinear range: 81.63–5000 pg·mL⁻¹; Accuracy: 93.4–109.5%; Precision (RSD): <11.0%. mdpi.com
Extracellular Solution (in vitro)UPLC-MS/MSN/ADemonstrated stability at 4–8°C (37 days), room temperature (16 days), and +35°C (16 days). nih.gov

Prodrug Strategies and Chemical Modifications for Optimizing S,s Oxandrine Hydrochloride Properties

Design Principles for Prodrugs of (S,S)-Oxandrine Hydrochloride

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. mdpi.comfrontiersin.org The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or lack of tissue specificity. frontiersin.org For a compound like this compound, which belongs to the SARM class of molecules, prodrug design would likely focus on improving its oral bioavailability and enhancing its selective delivery to target tissues like muscle and bone. amegroups.orgjfrailtyaging.com

Key Design Principles:

Improving Oral Bioavailability: A significant hurdle for many orally administered drugs is poor absorption from the gastrointestinal tract. Chemical modifications to create more lipophilic or hydrophilic prodrugs can enhance a drug's ability to cross cellular membranes. For instance, esterification of a hydroxyl group or amidation of a carboxylic acid can increase lipophilicity and improve passive diffusion across the gut wall. frontiersin.orgump.edu.pl Conversely, the addition of polar moieties like phosphates or amino acids can increase water solubility, which can be beneficial for dissolution. ump.edu.pl

Targeted Activation: An ideal prodrug is stable in the general circulation and is activated to release the parent drug at the desired site of action. This can be achieved by designing prodrugs that are substrates for enzymes that are highly expressed in the target tissue. For example, in the context of SARMs, enzymes that are abundant in muscle or bone could be targeted to cleave the promoiety from the prodrug, thereby concentrating the active drug in these tissues.

Sustained Release: Prodrugs can be designed to have a slower rate of conversion to the active drug, leading to a prolonged therapeutic effect and reducing the frequency of administration. This is often achieved by modifying the lability of the bond linking the drug to the promoiety.

Minimizing Off-Target Effects: By ensuring that the prodrug is inactive and is only converted to the active SARM in target tissues, the potential for androgenic side effects in non-target tissues like the prostate can be minimized. amegroups.orgjfrailtyaging.com

Enhancing Specific Pharmacokinetic Parameters through Chemical Derivatization

Chemical derivatization of SARMs can significantly alter their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The goal of such modifications is to create a molecule with a more favorable therapeutic window and improved patient compliance.

Strategies for Pharmacokinetic Enhancement:

Modification of Lipophilicity: As previously mentioned, adjusting the lipophilicity of a SARM can have a profound impact on its oral bioavailability. For arylpropionamide-based SARMs, modifications to the aromatic rings or the side chain can be explored. For example, the introduction of different substituents on the phenyl rings can alter the molecule's polarity and its ability to interact with metabolic enzymes. nih.govnih.gov

Blocking Metabolic Sites: The metabolic stability of a drug is a key determinant of its half-life. If a SARM is rapidly metabolized by liver enzymes, its duration of action will be short. Chemical modifications can be made to block the sites on the molecule that are susceptible to metabolism. For instance, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can prevent this metabolic pathway and extend the drug's half-life.

Improving Aqueous Solubility: For SARMs with poor water solubility, the formulation of a stable and effective oral dosage form can be challenging. Derivatization to introduce ionizable groups or polar functional groups can increase aqueous solubility, which in turn can improve dissolution and absorption.

Below is a hypothetical data table illustrating how chemical derivatization could impact the pharmacokinetic parameters of a SARM, based on general principles and findings for related compounds.

Derivative Modification LogP (Lipophilicity) Aqueous Solubility Metabolic Half-life Oral Bioavailability
Parent SARM-3.5Low2 hours30%
Ester ProdrugAddition of an acetyl group4.2Very Low4 hours (as prodrug)50%
Phosphate ProdrugAddition of a phosphate group1.5High3 hours (as prodrug)45%
Fluorinated AnalogReplacement of H with F3.7Low6 hours35%

This table is illustrative and not based on actual data for this compound.

Targeted Delivery Approaches for this compound

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. ijnrd.orgijrpr.comnih.gov For a SARM like this compound, the primary targets are skeletal muscle and bone. nih.gov

Potential Targeted Delivery Strategies:

Nanoparticle-based Delivery: Encapsulating the SARM within nanoparticles, such as liposomes or polymeric nanoparticles, can alter its biodistribution. nih.govnanotherics.com The surface of these nanoparticles can be functionalized with ligands that specifically bind to receptors that are overexpressed on muscle or bone cells. This active targeting approach can significantly increase the concentration of the SARM in the desired tissues.

Antibody-Drug Conjugates (ADCs): In this approach, the SARM is chemically linked to a monoclonal antibody that recognizes a specific antigen on the surface of target cells. While more commonly used in cancer therapy, this principle could be adapted to target specific cell types in muscle or bone.

Local Delivery Systems: For certain applications, such as promoting bone healing in a specific fracture site, a local delivery system could be employed. nih.gov This might involve incorporating the SARM into a biodegradable implant or hydrogel that is placed directly at the site of injury, allowing for a high local concentration of the drug with minimal systemic exposure.

The following table outlines potential targeted delivery systems and their hypothetical advantages for a SARM.

Delivery System Targeting Mechanism Potential Advantages
Muscle-Targeted LiposomesLigands binding to muscle cell receptorsIncreased muscle mass with reduced systemic exposure
Bone-Targeted NanoparticlesLigands with affinity for hydroxyapatiteEnhanced bone formation and density
Biodegradable ImplantLocalized release at a fracture siteAccelerated bone healing

This table is illustrative and not based on actual data for this compound.

Emerging Research Avenues and Future Perspectives for S,s Oxandrine Hydrochloride

Exploration of Novel Molecular Targets Beyond Dopamine (B1211576) Receptors

While the interaction of (S,S)-oxandrine hydrochloride with dopamine receptors is a cornerstone of its known pharmacology, recent scientific inquiry has begun to probe its effects on other molecular pathways. researchgate.net This exploration is critical for uncovering potential new therapeutic uses and for building a more comprehensive understanding of its mechanism of action.

Research into compounds with similar structural motifs, such as certain aporphine (B1220529) alkaloids, has revealed a propensity for interacting with a variety of receptor systems beyond the dopaminergic. researchgate.net For instance, studies on related molecules have shown affinities for serotonin (B10506) receptors, which could suggest a potential area of investigation for this compound. researchgate.net The enantiomeric specificity of these interactions is also a key area of interest, as (R)- and (S)-isomers of related compounds often exhibit different functional activities at the same receptor. researchgate.net

Furthermore, the broader class of androgens and anabolic steroids, to which oxandrolone (B1677835) (the parent compound of this compound) belongs, are known to interact with androgen receptors. drugbank.comwikipedia.org This interaction is the basis for their effects on muscle growth and bone density. drugbank.comwikipedia.org Future research may explore whether this compound retains any affinity for androgen receptors and what the functional consequences of such an interaction might be. The investigation into these non-dopaminergic targets is crucial for a complete pharmacological characterization.

Table 1: Potential Novel Molecular Targets for this compound

Target Class Specific Examples Potential Therapeutic Implications
Serotonin Receptors 5-HT1A, 5-HT2A Modulation of mood, anxiety, and cognition
Androgen Receptors Nuclear hormone receptors Treatment of muscle wasting and osteoporosis
Other GPCRs Opioid or Adrenergic Receptors Pain management, cardiovascular effects

Development of Advanced Research Tools and Probes

To fully elucidate the molecular interactions and cellular effects of this compound, the development of sophisticated research tools is paramount. These tools, including chemical probes and radiolabeled ligands, are essential for visualizing and quantifying the compound's behavior in biological systems. rsc.orgnih.gov

The synthesis of radiolabeled versions of this compound would enable researchers to conduct positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. These techniques allow for the non-invasive visualization of the compound's distribution and target engagement in living organisms. nih.gov The development of such probes would be invaluable for understanding its brain penetrance, receptor occupancy, and pharmacokinetics in real-time.

Furthermore, the creation of fluorescently tagged or biotinylated derivatives of this compound could facilitate in vitro studies. These chemical probes can be used in techniques like fluorescence microscopy and affinity chromatography to identify and isolate its binding partners within cells and tissues. rsc.org This approach can help to confirm interactions with known receptors and to uncover previously unknown molecular targets. rsc.org

Table 2: Advanced Research Tools for Studying this compound

Tool Type Description Application
Radiolabeled Probes This compound labeled with a radioactive isotope (e.g., ¹¹C, ¹⁸F). In vivo imaging (PET/SPECT) to study biodistribution and receptor occupancy. nih.gov
Fluorescent Probes This compound conjugated to a fluorescent molecule. In vitro visualization of the compound's localization within cells and tissues.
Affinity-Based Probes This compound modified with a tag (e.g., biotin) for pull-down assays. Identification of protein binding partners and molecular targets. rsc.org

Integration of Omics Technologies for Comprehensive Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global biological effects of this compound. researchgate.netmdpi.com These high-throughput methods provide a holistic view of the molecular changes that occur in response to drug administration, moving beyond the study of a single target to a systems-level perspective. researchgate.net

Transcriptomics, through techniques like RNA sequencing, can reveal how this compound alters gene expression patterns. nih.gov This can provide insights into the downstream signaling pathways and cellular processes that are modulated by the compound. For example, identifying upregulated or downregulated genes can point to effects on inflammation, cell growth, or metabolism. nih.gov

Proteomics and metabolomics can further delineate the functional consequences of these gene expression changes. nih.govresearchgate.net Proteomic analyses can identify alterations in protein levels and post-translational modifications, providing a direct measure of the compound's impact on the cellular machinery. nih.gov Metabolomics, the study of small molecule metabolites, can reveal shifts in metabolic pathways, offering a snapshot of the cell's functional state in response to the drug. nih.govresearchgate.net The integrated analysis of these omics datasets can provide a comprehensive and unbiased picture of the mechanism of action of this compound, potentially uncovering novel therapeutic avenues and biomarkers of response. nih.gov

Table 3: Application of Omics Technologies to this compound Research

Omics Field Technology Information Gained
Transcriptomics RNA-Sequencing, Microarrays Changes in gene expression profiles, identification of regulated pathways. nih.gov
Proteomics Mass Spectrometry Alterations in protein abundance and modifications, identification of direct and indirect protein targets. nih.gov
Metabolomics Mass Spectrometry, NMR Spectroscopy Shifts in metabolic pathways, identification of biomarkers of drug effect. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S,S)-oxandrine hydrochloride in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines, including:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Avoidance of dust inhalation via fume hoods or respirators .
  • Immediate removal of contaminated clothing and thorough handwashing post-handling .
  • Storage away from ignition sources and incompatible substances (e.g., oxidizers) .
    • Key Reference : Safety data sheets for analogous hydrochlorides emphasize these protocols .

Q. How can the stereochemical purity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with mobile phases optimized for resolution. Compare retention times against enantiomeric standards .
  • Polarimetry : Measure optical rotation and compare to literature values for the (S,S)-configuration .
  • NMR Spectroscopy : Analyze coupling constants in 1H^1H-NMR spectra to confirm diastereomeric ratios .
    • Key Reference : Structural validation methods for oxycodone hydrochloride and fluorowillardiine derivatives provide analogous frameworks .

Q. What solvent systems are optimal for enhancing the solubility of this compound in preclinical assays?

  • Methodological Answer :

  • Preliminary Screening : Test aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at concentrations ≤1% to avoid cytotoxicity .
  • Co-Solvency : Use blends like PEG-400/water or ethanol/saline to improve solubility while maintaining biocompatibility .
  • Data-Driven Optimization : Apply factorial design to evaluate solvent ratios, temperature, and agitation effects on dissolution kinetics .
    • Key Reference : Hydroxyzine hydrochloride’s solubility optimization via factorial design serves as a model .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate assays (e.g., microsomal stability vs. plasma protein binding) to identify assay-specific biases .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic data (e.g., CYP450 interactions) with species-specific physiological parameters to predict in vivo outcomes .
  • Tracer Studies : Use isotopically labeled compound to track metabolite formation and distribution discrepancies .
    • Key Reference : Thiamine hydrochloride’s PK studies highlight multi-method validation approaches .

Q. What experimental strategies mitigate interference from degradation products during impurity profiling of this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .
  • HPLC-MS/MS : Employ high-resolution mass spectrometry to distinguish parent compound peaks from impurities (e.g., epimerization byproducts) .
  • Threshold Setting : Use ICH Q3 guidelines to establish acceptance criteria for impurities based on toxicity thresholds .
    • Key Reference : Oxycodone hydrochloride’s impurity analysis provides a regulatory-compliant framework .

Q. How do researchers design robust dose-response studies for this compound in neuropharmacological models?

  • Methodological Answer :

  • Preclinical Models : Use transgenic rodents or ex vivo brain slices to isolate target receptor effects (e.g., NMDA modulation) .
  • Dose Escalation : Apply Hill equation-based protocols to determine EC50_{50}/IC50_{50} values, ensuring statistical power via ≥3 replicates per dose .
  • Data Normalization : Correct for batch variability using internal controls (e.g., reference agonists/antagonists) .
    • Key Reference : Neuroactive compound studies in life sciences emphasize reproducibility .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing discrepancies in this compound’s in vitro release kinetics?

  • Methodological Answer :

  • Model Fitting : Compare zero-order, first-order, and Higuchi models to identify release mechanisms (diffusion vs. erosion) .
  • ANOVA with Tukey’s Test : Assess significance of formulation variables (e.g., excipient ratios) on release profiles .
  • Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., kk, t50t_{50}) to contextualize variability .
    • Key Reference : Hydroxyzine hydrochloride’s kinetic analysis table illustrates data reporting standards .

Q. How should researchers address conflicting bioanalytical results between LC-MS and ELISA for this compound quantification?

  • Methodological Answer :

  • Cross-Validation : Spike matrix-matched samples with known concentrations to assess method accuracy/precision .
  • Interference Testing : Evaluate matrix effects (e.g., phospholipids in plasma) via post-column infusion studies .
  • Consensus Thresholds : Define acceptable concordance limits (e.g., ±15% deviation) based on regulatory guidelines .
    • Key Reference : Method harmonization principles from clinical pharmacology apply .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Stereochemical PurityChiral HPLC with [α]D_D measurement≥98% enantiomeric excess
Solubility in PBS (pH 7.4)Shake-flask method with UV detection≥1 mg/mL
Plasma Stability (24h, 37°C)LC-MS/MS quantification≤10% degradation
Impurity ThresholdICH Q3 guidelines≤0.1% for unknown impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.